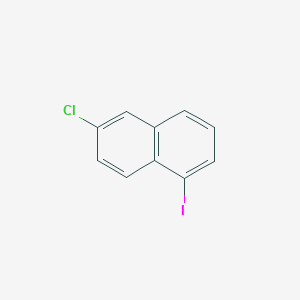

6-Chloro-1-iodonaphthalene

Beschreibung

Significance of Halogenated Naphthalenes in Modern Organic Chemistry

Halogenated naphthalenes, which are derivatives of naphthalene (B1677914) containing one or more halogen atoms, are of considerable interest in modern organic chemistry. numberanalytics.compageplace.dechromatographyonline.com Their utility stems from their role as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comontosight.ai The presence of halogen atoms on the naphthalene ring system imparts unique reactivity, allowing for a variety of chemical transformations. rsc.org For instance, the carbon-halogen bond can be a site for nucleophilic substitution or can participate in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sciencemadness.orgfiu.edu The specific type and position of the halogen atoms can also influence the electronic properties and biological activity of the resulting compounds. chemrxiv.org

Isomeric Considerations within Dihalogenaed Naphthalene Frameworks

The naphthalene molecule has two distinct sets of positions for substitution. When two different halogens are introduced, a significant number of isomers are possible. For dihalogenated naphthalenes, there are ten possible substitutional isomers. acs.org The relative positioning of the two halogen substituents on the naphthalene core is a critical factor that directs the self-assembly process and the resulting molecular structures. acs.org This isomeric diversity allows for the fine-tuning of the physical and chemical properties of the compounds. The specific arrangement of the halogens can influence factors such as melting point, boiling point, solubility, and reactivity. sciencemadness.org

Research Rationale for Investigating 6-Chloro-1-iodonaphthalene

The investigation into this compound is driven by the unique combination of two different halogens at specific positions on the naphthalene ring. The presence of both a chlorine and an iodine atom offers distinct reactivity profiles. The carbon-iodine bond is generally more reactive and susceptible to cleavage than the carbon-chlorine bond, allowing for selective functionalization at the 1-position. This differential reactivity is a key area of interest for synthetic chemists, as it provides a pathway to introduce various functional groups in a controlled manner. The study of such mixed dihalogenated naphthalenes contributes to a deeper understanding of structure-reactivity relationships and opens up possibilities for the design of novel molecules with tailored properties for applications in materials science and medicinal chemistry.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H6ClI |

|---|---|

Molekulargewicht |

288.51 g/mol |

IUPAC-Name |

6-chloro-1-iodonaphthalene |

InChI |

InChI=1S/C10H6ClI/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |

InChI-Schlüssel |

FHSSEUFOTRLKFH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)I |

Herkunft des Produkts |

United States |

Synthesis and Characterization

The synthesis of 6-Chloro-1-iodonaphthalene can be approached through multi-step synthetic routes, often starting from a more readily available naphthalene (B1677914) derivative. One potential pathway involves the introduction of the chloro and iodo substituents in separate, sequential steps.

A plausible synthetic strategy could begin with the nitration of a chlorinated naphthalene precursor, such as 2-chloronaphthalene, to introduce a nitro group. This can be followed by the reduction of the nitro group to an amine, yielding a chloro-aminonaphthalene intermediate. Finally, a Sandmeyer-type reaction or a related diazotization-iodination protocol can be employed to replace the amino group with an iodine atom. journals.co.za

For instance, the synthesis could proceed as follows:

Nitration: 2-Chloronaphthalene can be nitrated to introduce a nitro group onto the naphthalene ring. The position of nitration will be directed by the existing chloro substituent.

Reduction: The resulting chloronitronaphthalene is then reduced to the corresponding chloro-aminonaphthalene.

Diazotization and Iodination: The chloro-aminonaphthalene is treated with a diazotizing agent, followed by the introduction of an iodide source to yield this compound. journals.co.za

The characterization of the final product would involve various spectroscopic techniques to confirm its structure and purity.

| Property | Data |

| Molecular Formula | C₁₀H₆ClI |

| Molecular Weight | 288.51 g/mol |

| CAS Number | 70109-79-4 |

Reactivity Profiles and Transformational Chemistry of 6 Chloro 1 Iodonaphthalene

Differential Reactivity of Halogen Substituents (Iodine vs. Chlorine) on the Naphthalene (B1677914) Ring

The presence of two different halogens on the naphthalene core of 6-chloro-1-iodonaphthalene dictates its chemical behavior. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This inherent difference in bond strength and reactivity allows for selective transformations, where the iodine atom can be targeted under conditions that leave the chlorine atom intact. This differential reactivity is a key strategic element in the multistep synthesis of complex organic molecules.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In naphthalene, the 1-position (or α-position) is generally more reactive towards electrophiles than the 2-position (or β-position). libretexts.orgscribd.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance structures that keep one of the rings fully aromatic. libretexts.org

For halogenated naphthalenes, the directing effects of the halogen substituents must be considered. Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. In this compound, both halogens will influence the position of further electrophilic attack. The iodine at the 1-position and the chlorine at the 6-position will deactivate the ring, making further substitution more difficult compared to naphthalene itself. docbrown.info However, they will direct incoming electrophiles to specific positions. The interplay of these directing effects can lead to complex product mixtures, but generally, the positions activated by both halogens (ortho and para to each) and that are also inherently reactive α-positions are favored.

It is worth noting that under certain conditions, such as Friedel-Crafts acylation in specific solvents like nitrobenzene, substitution can be directed to the less sterically hindered β-position. libretexts.org The development of environmentally friendly halogenation methods, such as using hydrogen peroxide and alkali metal halides in micellar media, offers greener alternatives for these transformations. scirp.org

Nucleophilic aromatic substitution (SNAr) on halogenated naphthalenes is generally challenging due to the electron-rich nature of the aromatic system. studysmarter.co.uk However, the presence of electron-withdrawing groups can facilitate these reactions. While halogens are electron-withdrawing, they are not typically sufficient to activate the ring for SNAr unless under harsh conditions or when the reaction is facilitated by a catalyst.

The reactivity of halogens in nucleophilic substitution follows the order I > Br > Cl > F, corresponding to the bond strength. studysmarter.co.uk Consequently, in this compound, the iodine atom is a better leaving group and would be preferentially substituted in a nucleophilic attack. This differential reactivity allows for selective functionalization at the 1-position. For instance, reactions with strong nucleophiles could potentially replace the iodine while leaving the chlorine untouched. smolecule.com Research has also explored nucleophilic substitution of hydrogen on naphthalene in ionic liquids, presenting a novel pathway for functionalization. ccspublishing.org.cn

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Halogenated naphthalenes are excellent substrates for these reactions, with the reactivity of the C-X bond being a critical factor.

Palladium catalysts are particularly effective in mediating cross-coupling reactions of aryl halides. rsc.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

In the context of this compound, the significant difference in the bond energies of the C-I and C-Cl bonds allows for highly selective cross-coupling reactions. The weaker C-I bond undergoes oxidative addition to the palladium center much more readily than the stronger C-Cl bond. smolecule.com This chemoselectivity is a powerful feature, enabling the iodine at the 1-position to be selectively replaced, while the chlorine at the 6-position remains available for subsequent transformations. nih.gov

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron compounds. wikipedia.org This reaction is highly effective for creating biaryl linkages and other carbon-carbon bonds. mdpi.com

For this compound, a Suzuki-Miyaura coupling would selectively occur at the 1-position. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 6-chloro-1-arylnaphthalene. vulcanchem.com The mild conditions and functional group tolerance of the Suzuki-Miyaura reaction make it a highly versatile method for the derivatization of this dihalonaphthalene. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Naphthalenes

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Product | Yield |

|---|---|---|---|---|---|

| 1-Iodonaphthalene (B165133) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-Phenylnaphthalene | High |

| 1-Bromonaphthalene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1-(p-Tolyl)naphthalene | Good |

This table presents illustrative examples based on the general reactivity of halogenated naphthalenes in Suzuki-Miyaura coupling reactions.

The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the use of air- and moisture-stable organotin reagents. libretexts.orgsigmaaldrich.com

Similar to the Suzuki-Miyaura coupling, the Stille coupling of this compound would proceed selectively at the C-I bond. The reaction with an organostannane, such as an aryltributylstannane, in the presence of a palladium catalyst would result in the formation of a new carbon-carbon bond at the 1-position of the naphthalene ring, leaving the C-Cl bond intact for potential further functionalization. psgcas.ac.in The mechanism involves oxidative addition of the C-I bond to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination. libretexts.org

Table 2: Examples of Stille Coupling with Halogenated Aromatic Compounds

| Organic Halide | Organotin Reagent | Catalyst | Product |

|---|---|---|---|

| Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | Styrene |

| 1-Iodonaphthalene | Phenyltributyltin | Pd(OAc)₂ | 1-Phenylnaphthalene |

This table provides representative examples of the Stille coupling reaction.

Nickel-Catalyzed Coupling Reactions Involving Halogenated Naphthalenes

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts have been successfully employed for the cross-coupling of aryl halides with a variety of partners, including alkyl halides and diarylamines. acs.orgrsc.org The development of dual-ligand nickel catalyst systems has enabled direct reductive cross-couplings with high functional group tolerance. acs.org

Nickel-catalyzed C-N cross-coupling reactions have seen significant advancements, with bisphosphine ligands proving particularly effective. researchgate.net These methods are competitive with and sometimes superior to traditional palladium- or copper-based systems. researchgate.net Furthermore, nickel-catalyzed Sonogashira-type couplings of terminal alkynes with aryl halides have been developed, providing a copper-free alternative. nih.gov

Copper-Promoted Coupling Reactions for Naphthalene Derivatives

Copper-promoted coupling reactions, particularly the Ullmann condensation, have a long history in organic synthesis. Modern advancements have led to milder reaction conditions and broader substrate scopes. researchgate.net Copper(I) iodide (CuI) is a common promoter for the reaction of aryl iodides with various nucleophiles. researchgate.net

Copper-promoted cross-coupling has been used for the synthesis of aryl(difluoromethyl)phosphonates from aryl iodides, including 1-iodonaphthalene. nih.govmdpi.com These reactions often proceed in good yields under relatively mild conditions. Copper catalysis has also been utilized in the synthesis of glycosyl aryl sulfones and for the cyanodifluoromethylation of aryl iodides. rsc.orgacs.org

Table 3: Copper-Promoted Reactions with 1-Iodonaphthalene

| Reaction Type | Coupling Partner | Copper Source | Product | Yield (%) | Reference |

| Difluoromethylenephosphonation | [(trimethylsilyl)difluoromethyl]phosphonate | CuI | Diethyl difluoro(naphthalen-1-yl)methylphosphonate | 49 | mdpi.com |

| Glycosylsulfonylation | Glycosyl sodium sulfinate | CuF₂ | Glycosyl aryl sulfone derivative | - | rsc.org |

Data not available for all fields.

Other Metal-Mediated Processes (e.g., Barium-mediated transformations)

While palladium, nickel, and copper are the most common metals used in the cross-coupling reactions of halogenated naphthalenes, other metals can also mediate useful transformations. For instance, cobalt-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for C-C bond formation. bohrium.com Cobalt-catalyzed electrochemical enantioselective cross-coupling of two aryl halides has been developed for the synthesis of axially chiral biaryls. chinesechemsoc.org

Although less common, transformations mediated by other metals, such as barium, could potentially offer unique reactivity patterns. However, specific examples of barium-mediated transformations of this compound are not extensively documented in the reviewed literature.

Radical Reactions and Associated Mechanistic Pathways of Halogenated Naphthalenes

Halogenated naphthalenes are notable for their participation in radical reactions, often proceeding through the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. This pathway involves radical and radical anion intermediates and can be initiated by various methods, including photostimulation or chemical reductants. chemistry-chemists.comdatapdf.comchim.it

Generation and Reactivity of Aryl Radicals (e.g., Naphthyl Radicals)

The formation of a naphthyl radical is a key step in many reactions of halonaphthalenes. A common pathway is the SRN1 mechanism, which begins with the transfer of an electron to the halonaphthalene substrate (ArX) to form a radical anion ([ArX]•−). chemistry-chemists.comdatapdf.com This radical anion is often unstable and rapidly fragments, cleaving the carbon-halogen bond to produce a naphthyl radical (Ar•) and a halide anion (X⁻). chemistry-chemists.comdatapdf.com

This process can be initiated by various means, including solvated electrons from alkali metals in liquid ammonia (B1221849) or through electrochemical reduction. datapdf.comchim.it The generated naphthyl radical is a highly reactive intermediate. It can react with nucleophiles (Nu⁻) to form a new radical anion ([ArNu]•−), which then transfers an electron to another molecule of the starting halonaphthalene, propagating a chain reaction. chemistry-chemists.comdatapdf.com

Alternatively, the naphthyl radical can engage in other reactions. For instance, 1-naphthyl radicals, generated from 1-iodonaphthalene, have been shown to react with acetylene (B1199291) to form acenaphthylene (B141429) and naphthalene. researchgate.net They also react with molecular oxygen, leading to a variety of oxygenated products through complex pathways initiated by the formation of a naphthylperoxy radical. researchgate.net In some cases, the aryl radical may abstract a hydrogen atom from the solvent, leading to the formation of a reduction product (e.g., naphthalene). chim.it

Photostimulated Reactions in Halogenated Naphthalene Systems

Many radical-nucleophilic substitution reactions involving halonaphthalenes occur efficiently under photostimulation. chemistry-chemists.com Irradiation with ultraviolet light, often from lamps with a maximum emission around 350 nm, can initiate the SRN1 chain reaction. datapdf.com This photoinitiation can occur through several mechanisms, including homolytic cleavage of the carbon-halogen bond in an excited state of the halonaphthalene or electron transfer from the nucleophile to the excited aromatic substrate. chim.it

Photostimulated reactions of 1-halonaphthalenes with a variety of nucleophiles in liquid ammonia have been shown to produce substitution products in high yields. datapdf.com These reactions are often clean and rapid, with irradiation times ranging from minutes to a few hours. researchgate.net For example, 1-chloronaphthalene (B1664548) undergoes photostimulated reactions with cyanomethyl anion and 1-butanethiolate ion to give the corresponding substitution products in high yield. datapdf.com

The efficiency of these photostimulated reactions can be influenced by the reaction conditions, such as the concentration of the substrate and the ratio of nucleophile to substrate. chemistry-chemists.com Below is a table summarizing the results of photostimulated reactions between 1-halonaphthalenes and various mercaptide ions.

Table 1: Photostimulated Reactions of 1-Halonaphthalenes with Mercaptide Ions in Liquid Ammonia

| 1-Halonaphthalene (1-X-Naph) | Mercaptan (RSH) | Reaction Time (min) | Recovered 1-X-Naph (%) | Naphthalene (%) | 1-Naphthyl Sulfide (1-NSR) (%) |

|---|---|---|---|---|---|

| 1-Chloronaphthalene | n-Butanethiol | 190 | 58 | 31 | 10 |

| 1-Chloronaphthalene | n-Butanethiol (as Na salt) | 170 | 1 | 18 | 81 |

| 1-Chloronaphthalene | 2-Mercaptoethanol | 180 | 1 | 12 | 87 |

| 1-Iodonaphthalene | n-Butanethiol | 150 | 0 | 15 | 85 |

Data sourced from Rossi, R. A., et al. (1976). datapdf.com

This methodology has also been applied to the synthesis of more complex structures, such as dihydronaphthofurans, via photostimulated SRN1 reactions. researchgate.net

Halogen Atom Abstraction Processes in Naphthalene Chemistry

Halogen atom abstraction is a fundamental process in radical chemistry where a radical species removes a halogen atom from a molecule. This can occur in two primary ways in naphthalene chemistry: a radical abstracting a halogen from a halonaphthalene to form a naphthyl radical, or a naphthyl radical abstracting an atom from another molecule. libretexts.org

The abstraction of a halogen from a halonaphthalene is often accomplished using tin- or silicon-centered radicals, such as the tri-n-butyltin radical (Bu₃Sn•). libretexts.org This process is a key step in many radical-mediated reduction or cyclization reactions. The driving force for this abstraction is the formation of a stable tin-halogen bond. libretexts.org

Conversely, a naphthyl radical can abstract a hydrogen atom from a donor molecule, such as a solvent or a tin hydride, to yield naphthalene. chim.itlibretexts.org This is a common termination or side reaction in radical processes. In some systems, transient carbon radicals can undergo β-scission to release a more stable halide radical, which can then participate in further reactions. researchgate.net There are also instances where a radical chain reaction is proposed to involve naphthyl radicals abstracting chlorine from a chlorinated solvent, and the resulting solvent radical in turn abstracting iodine from an iodonaphthalene.

Selective Derivatization and Functional Group Interconversions on this compound

The presence of two different halogen atoms on the naphthalene skeleton of this compound allows for selective chemical modifications. The differing reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to this selectivity.

Selective Modification at the Iodine Site

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. researchgate.netdoubtnut.com This difference in reactivity allows for highly selective functionalization at the C1 position, where the iodine atom is located. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, as the oxidative addition of the Pd(0) catalyst to the C-I bond is much faster than to the C-Cl bond. nih.gov

Common cross-coupling reactions that can be selectively performed at the iodine site include:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. Nickel catalysts can also be used. nih.govacs.org

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a new C-C bond at the C1 position. rsc.org

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium. lookchem.com

For example, 1-iodonaphthalene readily participates in palladium-catalyzed Mizoroki-Heck reactions with various acrylates, while the corresponding bromobenzene (B47551) gives disappointing yields, highlighting the higher reactivity of the iodo-substituent. rsc.org Similarly, cross-coupling reactions involving 1-iodonaphthalene and organogermanes proceed efficiently, whereas 1-chloronaphthalene fails to react under the same conditions. nih.gov This pronounced reactivity difference enables the iodine at C1 of this compound to be selectively replaced, leaving the chlorine at C6 untouched, thus providing a route to a wide range of 6-chloro-1-substituted naphthalene derivatives.

Selective Modification at the Chlorine Site

Selective functionalization at the chlorine site in the presence of a more reactive iodine atom is a significant synthetic challenge. Direct, selective reaction at the C-Cl bond of this compound is generally not feasible under conditions that also activate the C-I bond. Therefore, a two-step strategy is typically required.

First, the more reactive iodo group at the C1 position is converted into the desired functional group or a less reactive group (e.g., hydrogen, via reductive deiodination). Once the iodine has been replaced, the C6-chloro substituent can be targeted.

Carbon-chlorine bonds in chloroarenes are known to be less reactive in cross-coupling reactions but can be activated using specific catalytic systems. Nickel(0) catalysts, often in conjunction with phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), have proven effective for the cross-coupling of chloroarenes with nucleophiles such as arylboronic acids. nih.govacs.org These reactions often require higher temperatures compared to those involving iodoarenes. The mechanism is believed to involve a rate-determining oxidative addition of the chloroarene to the nickel(0) complex. nih.gov

Therefore, a potential pathway for selective modification at the chlorine site of this compound would involve:

A selective palladium-catalyzed cross-coupling reaction at the C1-iodine position.

A subsequent, more forcing nickel-catalyzed cross-coupling reaction at the C6-chlorine position of the resulting product.

This sequential approach allows for the controlled and stepwise introduction of two different functional groups onto the naphthalene core.

Advanced Applications and Future Research Directions in Chemical Science

Role as a Versatile Synthetic Building Block in Organic Synthesis

6-Chloro-1-iodonaphthalene serves as a highly adaptable building block in organic synthesis, primarily due to the orthogonal reactivity of its iodo and chloro substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity enables chemists to perform selective functionalization at the 1-position of the naphthalene (B1677914) ring while leaving the 6-position available for subsequent transformations. This stepwise approach is a cornerstone of modern synthetic strategy, allowing for the controlled and efficient assembly of intricate organic molecules.

Cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings are instrumental in harnessing the synthetic potential of this compound. nih.govwikipedia.orglibretexts.orgwikipedia.org In a typical Suzuki-Miyaura coupling, the iodo group can be selectively coupled with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond, with the chloro group remaining intact. libretexts.orgwikipedia.org Similarly, the Sonogashira coupling allows for the selective reaction of the iodo group with a terminal alkyne, a reaction also catalyzed by palladium and a copper(I) cocatalyst. nih.govwikipedia.orgorganic-chemistry.org This selectivity is crucial for the synthesis of well-defined, unsymmetrically substituted naphthalene derivatives.

| Step | Reaction Type | Reactant | Catalyst System | Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh3)4 / Base | 6-chloro-1-arylnaphthalene |

| 2 | Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2 / CuI / Base | 6-alkynyl-1-arylnaphthalene |

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of multiple fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties. rsc.orgchemrxiv.org this compound is an ideal starting material for the synthesis of novel and complex PAHs. Through sequential cross-coupling reactions, various aromatic and unsaturated moieties can be introduced at the 1- and 6-positions of the naphthalene core. Subsequent intramolecular cyclization reactions can then be employed to form new fused ring systems, thereby extending the π-conjugated system of the molecule. This methodology provides a pathway to a diverse range of PAHs with tailored shapes, sizes, and electronic properties. nih.govnih.gov

The introduction of heteroatoms into aromatic systems can profoundly influence their chemical and physical properties. This compound is a valuable precursor for the synthesis of naphthalene-based heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for the formation of carbon-carbon bonds between aryl halides and heteroaryl boronic acids. nih.gov By first coupling a heterocyclic moiety at the 1-position (via the iodo group) and subsequently another at the 6-position (via the chloro group), complex naphthalene-based heterocycles and oligomers can be constructed. These molecules are of interest for their potential applications in medicinal chemistry and materials science.

Integration into Functional Materials Research

The unique electronic and photophysical properties of extended π-conjugated systems make them central to the development of advanced functional materials. Naphthalene derivatives, with their inherent aromaticity and potential for extensive conjugation, are attractive building blocks for such materials. This compound, with its capacity for controlled elaboration into larger aromatic structures, is a key intermediate in the design and synthesis of new organic functional materials.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. mdpi.com This electronic structure is responsible for their semiconducting properties, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). tuwien.ac.atrsc.org

Naphthalene-containing polymers are a promising class of organic semiconductors. The naphthalene unit can be incorporated into the polymer backbone to enhance charge carrier mobility and tune the material's optical and electronic properties. This compound can be used as a monomer in polymerization reactions. For example, through repetitive cross-coupling reactions, it can be polymerized with other aromatic monomers to create well-defined conjugated polymers. The ability to introduce different functional groups at the 1- and 6-positions allows for fine-tuning of the polymer's properties, such as its solubility, band gap, and solid-state packing.

| Property | Value |

|---|---|

| Molecular Formula | C10H6ClI guidechem.com |

| Molecular Weight | 288.51 g/mol guidechem.com |

| CAS Number | 1261868-37-4 guidechem.com |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)Cl)C(=C1)I guidechem.com |

| InChIKey | FHSSEUFOTRLKFH-UHFFFAOYSA-N guidechem.com |

Organic molecules with extended π-conjugation often exhibit interesting photophysical properties, including fluorescence and phosphorescence. ucl.ac.uk These luminescent properties are the basis for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The naphthalene core itself is a well-known chromophore, and by extending its conjugation through the attachment of other aromatic or unsaturated groups, its emission properties can be systematically modified.

This compound serves as a versatile scaffold for the synthesis of novel luminescent and optoelectronic materials. By employing cross-coupling reactions to introduce various substituents at the 1- and 6-positions, a wide array of derivatives with tailored absorption and emission characteristics can be prepared. This "building block" approach allows for the rational design of materials with specific colors of emission and high quantum efficiencies, which are critical parameters for their performance in optoelectronic applications.

Emerging Methodologies for Halogenated Naphthalene Transformations

The functionalization of halogenated naphthalenes is a pivotal area in synthetic organic chemistry, providing pathways to complex molecules with applications in materials science and pharmaceuticals. Recent advancements have focused on developing more efficient, selective, and sustainable methods for transforming these versatile scaffolds. Key emerging methodologies include transition-metal-catalyzed cross-coupling reactions, direct C-H functionalization, and innovative biocatalytic approaches.

Palladium-catalyzed cross-coupling reactions remain a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination nih.gov. The differential reactivity of various halogen substituents (I > Br > Cl) is often exploited for selective functionalization. For dihalogenated naphthalenes containing both iodine and chlorine, the carbon-iodine bond serves as a more reactive site for initial oxidative addition to a low-valent palladium catalyst, allowing for sequential transformations. Methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are continuously refined with new generations of ligands and precatalysts that offer improved stability, versatility, and reactivity, even for less reactive aryl chlorides sigmaaldrich.comscribd.com.

Site-selective C-H functionalization has emerged as a powerful strategy that circumvents the need for pre-functionalized starting materials. dntb.gov.uanih.govresearchgate.net This approach allows for the direct introduction of functional groups onto the naphthalene core. nih.gov For halogenated naphthalenes, directing groups can be employed to guide a metal catalyst to a specific C-H bond, enabling regioselective derivatization. nih.govresearchgate.net Recent research has demonstrated the functionalization of various positions on the naphthalene scaffold, including remote C5 and C6/C7 positions, through the use of specialized directing groups or templates. acs.orgacs.org These methods provide a complementary toolkit to classical cross-coupling, opening new avenues for structural diversification.

In the pursuit of greener and more sustainable chemical processes, enzymatic halogenations are gaining significant interest. mdpi.com Flavin-dependent halogenases, for example, can selectively install halogen atoms onto aromatic scaffolds, including naphthalenes, under mild reaction conditions. mdpi.com While often used for biosynthesis, these biocatalytic systems also hold potential for the transformation of existing halogenated compounds, offering high selectivity and reducing the reliance on harsh chemical reagents.

| Methodology | Description | Typical Catalysts/Reagents | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| Sequential Cross-Coupling | Stepwise functionalization of dihalogenated naphthalenes based on the differential reactivity of C-X bonds (C-I > C-Br > C-Cl). | Palladium complexes (e.g., Pd(PPh₃)₄, Buchwald precatalysts) with various coupling partners. sigmaaldrich.com | Controlled, site-specific introduction of multiple different functional groups. | Enables synthesis of complex, unsymmetrically substituted naphthalenes. |

| Directed C-H Activation | Use of a directing group to guide a transition metal catalyst to a specific C-H bond for functionalization. nih.govresearchgate.net | Rhodium(I), Ruthenium, Palladium catalysts. acs.org | High regioselectivity without the need for pre-installed leaving groups. acs.org | Successful functionalization of C2, C5, C6, C7, and C8 positions of the naphthalene core has been reported. acs.orgacs.org |

| Enzymatic Halogenation | Biocatalytic approach using enzymes to perform selective halogenation or dehalogenation reactions. | Flavin-dependent halogenases (e.g., RebH). mdpi.com | High selectivity, mild reaction conditions, environmentally friendly. | Demonstrated utility for the transformation of various non-natural substrates, including naphthalenes. mdpi.com |

| Carbonylative Coupling | Introduction of a carbonyl group (C=O) via cross-coupling with carbon monoxide. | Palladium catalysts with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. researchgate.net | Direct route to ketones, amides, and esters from aryl halides. | Can be applied to aryl iodides to synthesize various carbonyl derivatives. researchgate.net |

Unexplored Reactivity and Derivatization Opportunities for this compound

The unique substitution pattern of this compound presents a rich platform for synthetic exploration, with significant untapped potential for novel derivatization. The presence of two different halogens at electronically distinct positions (the C1, or alpha, position and the C6, or beta, position) allows for a range of selective transformations that have not been systematically investigated for this specific isomer.

The most immediate opportunity lies in selective and sequential cross-coupling reactions . The carbon-iodine bond at the C1 position is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-chlorine bond at C6. This reactivity difference can be harnessed to perform a cross-coupling reaction—such as a Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination—selectively at the C1 position while leaving the C6-chloro group intact. The resulting 6-chloro-1-substituted naphthalene could then undergo a second, distinct cross-coupling reaction at the C6 position, likely under more forcing conditions (e.g., using stronger electron-donating ligands, higher temperatures) required to activate the C-Cl bond. This stepwise approach would provide a controlled and versatile route to a wide array of unsymmetrically 1,6-disubstituted naphthalene derivatives.

Another area of unexplored reactivity is directed ortho-metalation and C-H functionalization . While the halogen atoms themselves are not strong directing groups for deprotonation, the introduction of a functional group at the C1 position via the initial selective cross-coupling could install a potent directing group. For instance, if an amide or a similar coordinating group is installed at C1, it could direct a metal catalyst to functionalize the adjacent C2 or the peri C8 positions, which are typically challenging to access. This strategy could lead to tri- and tetra-substituted naphthalenes with precisely controlled substitution patterns.

The potential for metal-halogen exchange reactions also presents intriguing possibilities. Treatment of this compound with organolithium reagents at low temperatures would be expected to selectively replace the iodine atom, forming a 6-chloro-1-naphthyllithium intermediate. This nucleophilic species could then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C1 position. The selectivity of this exchange over the C-Cl bond should be high, offering a complementary method to palladium-catalyzed couplings.

Furthermore, carbonylative coupling reactions at the C1 position represent a direct pathway to valuable intermediates. researchgate.net A palladium-catalyzed reaction with carbon monoxide and an appropriate nucleophile (e.g., an alcohol for ester formation, an amine for amide formation) would selectively target the C-I bond, yielding 6-chloro-naphthalene-1-carboxylic acid derivatives. These compounds serve as versatile building blocks for further elaboration.

| Reaction Type | Proposed Transformation | Potential Reagents & Conditions | Expected Product Class | Synthetic Utility |

|---|---|---|---|---|

| Sequential Suzuki Coupling | 1. Selective coupling at C1. 2. Subsequent coupling at C6. | 1. Ar-B(OH)₂, Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 80°C. 2. Ar'-B(OH)₂, Pd₂(dba)₃, RuPhos, K₃PO₄, Dioxane, 110°C. | 1-Aryl-6-chloro-naphthalenes, then 1,6-Diaryl-naphthalenes. | Access to unsymmetrical biaryl systems for materials and medicinal chemistry. |

| Selective Sonogashira Coupling | Alkynylation at the C1 position. | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt. | 1-Alkynyl-6-chloro-naphthalenes. | Key intermediates for extended π-systems and click chemistry. |

| Metal-Halogen Exchange | Formation of an organometallic intermediate at C1. | n-BuLi or i-PrMgCl·LiCl, THF, -78°C; then an electrophile (e.g., DMF, CO₂). | 6-Chloro-1-formylnaphthalene or 6-Chloro-naphthalene-1-carboxylic acid. | Generation of a nucleophilic naphthalene for reaction with diverse electrophiles. |

| Directed C-H Functionalization (Post-Coupling) | Functionalization of the C2 or C8 position after installing a directing group at C1. | 1. Buchwald-Hartwig amination at C1. 2. [Rh(Cp*)Cl₂]₂, AgSbF₆, Ac-Gly-OH, DCE, 100°C. | 1-Amino-2(or 8)-functionalized-6-chloro-naphthalenes. | Synthesis of highly substituted naphthalenes with precise regiocontrol. acs.org |

Q & A

Basic Research Question

- Detailed documentation : Report exact stoichiometry, solvent purity, and reaction time/temperature.

- Batch consistency : Use controlled cooling rates during crystallization.

- Analytical validation : Provide NMR, HRMS, and elemental analysis for all derivatives. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data transparency .

How can researchers design kinetic studies to investigate solvent effects on the reactivity of this compound?

Advanced Research Question

Solvent screening : Test polar aprotic (DMF, DMSO), polar protic (MeOH), and nonpolar (toluene) solvents.

Pseudo-first-order kinetics : Monitor reaction progress via UV-Vis spectroscopy or GC-MS.

Linear free-energy relationships (LFER) : Corrate rate constants with solvent polarity (e.g., Kamlet-Taft parameters).

Computational solvation models : Use COSMO-RS to predict solvation effects on transition states .

What safety protocols are critical when handling this compound in air-sensitive reactions?

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.

- Waste disposal : Halogenated waste must be segregated and treated with NaHCO₃ to neutralize acidic byproducts.

- Exposure monitoring : Regular air sampling for iodine vapors (detection tubes) and adherence to OSHA PEL guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.